The synthesis of 3,5-dihydroxycinnamic acid can be achieved through multiple methods:
3,5-Dihydroxycinnamic acid features a molecular structure characterized by:
3,5-Dihydroxycinnamic acid participates in several types of chemical reactions:
The primary products from these reactions include:
The mechanism of action for 3,5-dihydroxycinnamic acid involves several biochemical pathways:
The compound acts primarily on inflammatory pathways, influencing cytokine production and immune responses.
Research indicates that hydroxycinnamic acids can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukins.
3,5-Dihydroxycinnamic acid is derived from the plant phenylpropanoid pathway, which is crucial for synthesizing various bioactive compounds.
The compound is absorbed and metabolized by the human body, with studies indicating significant bioavailability and distribution in biological fluids.
The compound exhibits antioxidant, anti-inflammatory, and antibacterial effects, making it valuable in therapeutic applications.
The physical and chemical properties of 3,5-dihydroxycinnamic acid include:
Property | Value |
---|---|
Melting Point | 194 - 198 °C (decomposition) |
Solubility | Soluble in water |
pH | Neutral |
Stability | Stable under normal conditions |
3,5-Dihydroxycinnamic acid has diverse applications across various scientific fields:
Recent studies have focused on synthesizing derivatives that show enhanced biological activities compared to the parent compound. For instance, specific derivatives have demonstrated superior anti-inflammatory effects in experimental models .
Escherichia coli has been extensively engineered for de novo biosynthesis of 3,5-dihydroxycinnamic acid (3,5-DHCA) by reconstructing plant-derived phenylpropanoid pathways. A key strategy involves the introduction of heterologous tyrosine ammonia lyases (TALs) and hydroxylases. For example, the TAL from Rhodobacter capsulatus exhibits dual substrate specificity, converting both tyrosine and L-dopa to p-coumaric acid and 3,5-DHCA, respectively [10]. This enzymatic versatility enables a bifurcated pathway where endogenous tyrosine serves as the primary precursor. To amplify precursor availability, metabolic bottlenecks in the shikimate pathway are addressed through:
Table 1: Engineered E. coli Strains for 3,5-DHCA Production
Host Strain | Key Genetic Modifications | TAL Source | 3,5-DHCA Titer (mg/L) |
---|---|---|---|
BW25113 | aroGfbr, tyrAfbr | R. capsulatus | 12.1 (minimal medium) |
Advanced strain | ΔpheA, ΔpykA, aroGfbr, tyrAfbr | R. capsulatus | 50.2 (48 hours) |
The hydroxylation of p-coumaric acid at the 3-position is catalyzed by engineered hydroxylase complexes, circumventing plant cytochrome P450 enzymes (e.g., C3H), which are membrane-associated and challenging to express in prokaryotes. The E. coli-native 4-hydroxyphenylacetate 3-hydroxylase (4HPA3H), encoded by hpaBC, serves as a versatile biocatalyst:
Table 2: Hydroxylase Enzymes for 3,5-DHCA Biosynthesis
Enzyme | Source | Substrate | Specific Activity (U/mg) | Application |
---|---|---|---|---|
4HPA3H (HpaBC) | Escherichia coli | p-Coumaric acid | 5.37 × 10−3 | In vivo bioconversion |
SeC3H | Saccharothrix espanaensis | p-Coumaric acid | Lower than 4HPA3H | Heterologous expression |
Enhancing flux through the shikimate pathway is critical for supplying tyrosine, the aromatic amino acid precursor of 3,5-DHCA. Key modifications include:
Plant biosynthesis of 3,5-DHCA occurs via the phenylpropanoid pathway, initiated by phenylalanine ammonia-lyase (PAL), which deaminates phenylalanine to cinnamic acid. Subsequent hydroxylations by cytochrome P450 enzymes (C4H and C3H) yield caffeic acid (3,4-DHCA), with isomerization to 3,5-DHCA occurring under specific conditions [1]. In contrast, microbes utilize distinct pathways:
Alkylresorcinols (ARs), abundant in whole grains, undergo microbial metabolism to yield 3,5-DHCA as a stable urinary biomarker. The transformation involves:
The gut microbiota converts dietary alkylresorcinols into 3,5-DHCA through sequential enzymatic steps:
Table 3: Gut Microbiota-Mediated Transformations of Alkylresorcinols
Substrate | Microbial Transformations | Key Metabolites | Bacterial Contributors |
---|---|---|---|
Alkylresorcinols (ARs) | β-Oxidation, dehydrogenation | 3,5-DHPPA → 3,5-DHCA | Clostridium spp. |
Whole-grain phytochemicals | Side-chain shortening, hydroxylation | 3,5-Dihydroxybenzoic acid | Bacteroides spp. |
Following absorption, 3,5-DHCA undergoes extensive phase II metabolism in the liver:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1